molecular formula C10H12BrNO B14306715 Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- CAS No. 117541-39-6

Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)-

Cat. No.: B14306715
CAS No.: 117541-39-6
M. Wt: 242.11 g/mol
InChI Key: CHSJLCBEOWEEQY-UHFFFAOYSA-N
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Description

Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- typically involves the bromination of N-methyl-N-(3-methylphenyl)acetamide. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- involves its interaction with specific molecular targets. The bromine atom and the phenyl ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- is unique due to the specific positioning of the bromine atom and the methyl group on the phenyl ring. This structural arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

117541-39-6

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

2-bromo-N-methyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C10H12BrNO/c1-8-4-3-5-9(6-8)12(2)10(13)7-11/h3-6H,7H2,1-2H3

InChI Key

CHSJLCBEOWEEQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CBr

Origin of Product

United States

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